
cyclohexylmethyl N-hydroxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylmethyl N-hydroxycarbamate is a chemical compound with the molecular formula C8H15NO3 It is known for its unique structure, which includes a cyclohexylmethyl group attached to an N-hydroxycarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexylmethyl N-hydroxycarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanemethanol with 1,1’-carbonyldiimidazole in the presence of acetonitrile. The reaction is typically carried out under nitrogen atmosphere and cooled with an ice bath to maintain the reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylmethyl N-hydroxycarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates.
Applications De Recherche Scientifique
Cyclohexylmethyl N-hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of cyclohexylmethyl N-hydroxycarbamate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethyl N-hydroxycarbamate can be compared with other N-hydroxycarbamates and related compounds. Some similar compounds include:
- tert-Butyl N-hydroxycarbamate
- N-methylhydroxylamine derivatives
- N-phenylhydroxylamine derivatives
Uniqueness
What sets this compound apart is its unique cyclohexylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
cyclohexylmethyl N-hydroxycarbamate |
InChI |
InChI=1S/C8H15NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H,9,10) |
Clé InChI |
LUGCQOZLLGJAFC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


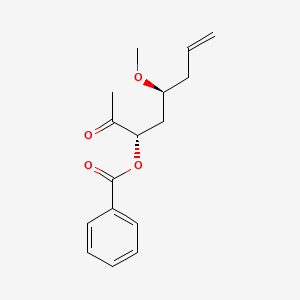
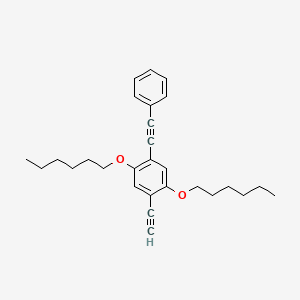
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)
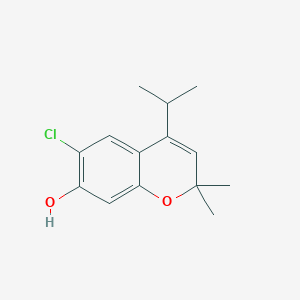
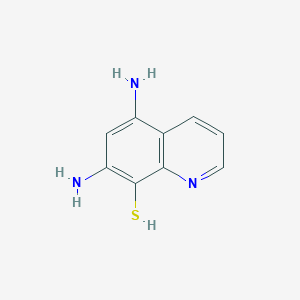
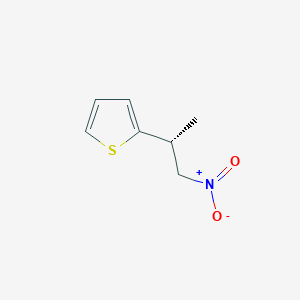
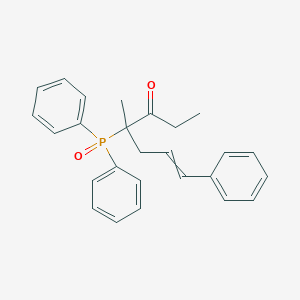
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
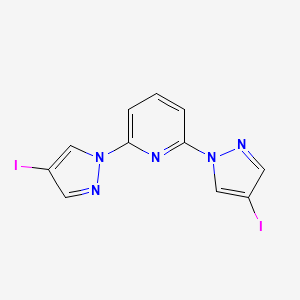

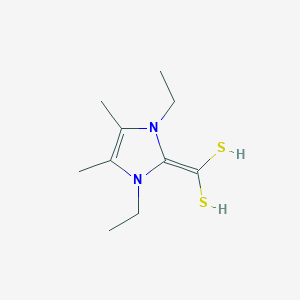
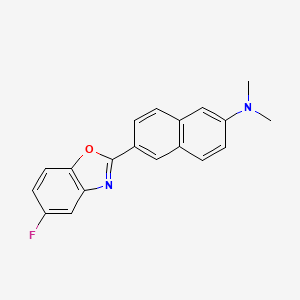

![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
